(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid

Description

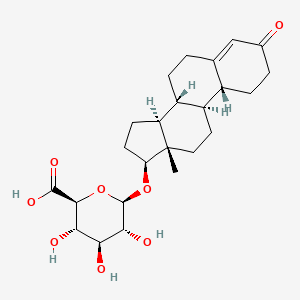

(17β)-3-Oxoestr-4-en-17-yl β-D-glucopyranosiduronic acid is a steroid glucuronide derived from an estrogen backbone (estra-4-en-3-one) conjugated with β-D-glucuronic acid at the 17β-hydroxy position. Glucuronidation is a critical phase II metabolic pathway that enhances water solubility for excretion. This compound is structurally characterized by:

- Steroid nucleus: Estrane (18-carbon estrogen skeleton) with a 3-keto group and a double bond at position 3.

- Conjugation: β-D-glucuronic acid linked via a glycosidic bond at the 17β-hydroxy group.

- Molecular formula: Likely C25H34O8 (inferred from structurally similar compounds; see Table 1).

Its synthesis typically involves glycosylation of the steroidal aglycone using methods like glycosylimidate chemistry .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBYSZZUCBXGIH-BWMLPLRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609023 | |

| Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131749-24-1 | |

| Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid typically involves the enzymatic conjugation of 17beta-estradiol with beta-D-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include:

Substrate: 17beta-estradiol

Co-substrate: UDP-glucuronic acid

Enzyme: UDP-glucuronosyltransferase

Buffer: Tris-HCl, pH 7.5

Temperature: 37°C

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. The process involves:

Fermentation: Culturing cells in bioreactors under controlled conditions.

Extraction: Harvesting and lysing cells to release the enzyme.

Purification: Isolating the enzyme and substrates.

Reaction: Conducting the enzymatic reaction in large-scale reactors.

Purification: Purifying the final product using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the ketone group.

Hydrolysis: Cleavage of the glycosidic bond to release 17beta-estradiol and beta-D-glucuronic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or enzymatic hydrolysis using beta-glucuronidase.

Major Products

Oxidation: Formation of 17beta-estradiol derivatives with additional oxygen functionalities.

Reduction: Formation of 17beta-estradiol alcohol derivatives.

Hydrolysis: Release of free 17beta-estradiol and beta-D-glucuronic acid.

Scientific Research Applications

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid has diverse applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in estrogen metabolism and its impact on hormone regulation.

Medicine: Explored for its potential in drug development, particularly in designing prodrugs that undergo glucuronidation for improved pharmacokinetics.

Industry: Utilized in the production of estrogen metabolites for research and diagnostic purposes.

Mechanism of Action

The primary mechanism of action of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid involves its role as a metabolite in the detoxification and excretion of estrogens. The compound is formed through the action of UDP-glucuronosyltransferase, which transfers a glucuronic acid moiety to 17beta-estradiol. This conjugation increases the solubility of the estrogen, facilitating its excretion via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Estrogen vs. Androgen Glucuronides

The table below compares key structural and physicochemical properties of (17β)-3-Oxoestr-4-en-17-yl β-D-glucopyranosiduronic acid with analogous steroid glucuronides.

Key Observations:

Steroid Backbone Differences :

- Estrogen derivatives (e.g., the target compound and 17β-estradiol-3-glucuronide) feature an 18-carbon estrane skeleton, whereas androgen derivatives (e.g., androsterone glucuronide) have a 19-carbon androstane backbone.

- The Δ<sup>4</sup> double bond in the target compound contrasts with the Δ<sup>1,4</sup> diene in the androsta-1,4-dien derivative .

Functional Group Variations :

- The 3-keto group in the target compound distinguishes it from 17β-estradiol-3-glucuronide (3-hydroxy) and androsterone glucuronide (3α-hydroxy).

- Androgen glucuronides often retain a 17-keto (e.g., androsterone) or 17β-hydroxy (e.g., dihydrotestosterone) group, affecting receptor binding .

Biological Roles :

Pharmacological and Clinical Relevance

- Estrogen Glucuronides : The target compound and 17β-estradiol-3-glucuronide are inactive metabolites, but their plasma levels correlate with hormonal activity .

- Androgen Glucuronides: Androsterone and dihydrotestosterone glucuronides are critical markers in anti-doping tests and diagnosing hyperandrogenism .

Biological Activity

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid, a steroid glucuronide, is a biologically active compound derived from the metabolism of steroid hormones. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

- Chemical Name : this compound

- Molecular Formula : C25H36O8

- Molecular Weight : 460.54 g/mol

- CAS Number : 4145-59-9

The biological activity of this compound primarily involves its interaction with hormone receptors and its role in metabolic pathways. It is known to act as a glucuronide conjugate, which enhances the solubility and excretion of steroid hormones. This process is essential for regulating hormone levels in the body.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, influencing various physiological processes such as:

- Cell Proliferation : It promotes the growth of estrogen-responsive tissues.

- Gene Regulation : It modulates the expression of genes involved in reproductive functions and cellular growth.

Case Studies and Research Findings

-

Estrogen Receptor Interaction :

A study demonstrated that this compound binds to estrogen receptors, activating signaling pathways that regulate gene expression related to reproductive health . -

Metabolic Studies :

Research focusing on metabolic pathways revealed that this compound undergoes extensive glucuronidation, which plays a critical role in detoxifying and eliminating steroid hormones from the body . -

Toxicological Assessment :

Toxicological studies have assessed the safety profile of this compound, indicating low toxicity levels when administered in controlled doses. Its glucuronide form contributes to reduced bioavailability of active steroids, minimizing potential adverse effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H36O8 |

| Molecular Weight | 460.54 g/mol |

| CAS Number | 4145-59-9 |

| Estrogenic Activity | Yes |

| Toxicity Level | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.